5-(Chloromethyl)-2-nitropyridine
CAS No.: 1936349-17-5
Cat. No.: VC8251854
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1936349-17-5 |
---|---|
Molecular Formula | C6H5ClN2O2 |
Molecular Weight | 172.57 g/mol |
IUPAC Name | 5-(chloromethyl)-2-nitropyridine |
Standard InChI | InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2 |
Standard InChI Key | RTOLWDXJQWUYEN-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1CCl)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=NC=C1CCl)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
5-(Chloromethyl)-2-nitropyridine belongs to the nitropyridine family, featuring a six-membered aromatic ring with a nitro group (-NO₂) at position 2 and a chloromethyl group (-CH₂Cl) at position 5. The electron-withdrawing nitro group deactivates the ring, directing electrophilic substitutions to specific positions, while the chloromethyl moiety enhances reactivity for nucleophilic displacements. The compound’s molecular formula is C₆H₅ClN₂O₂, with a molecular weight of 186.57 g/mol. Spectroscopic data (IR, NMR) typically reveal key absorptions:
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Nitro group: Strong asymmetric stretching at ~1,520 cm⁻¹ and symmetric stretching at ~1,350 cm⁻¹ in IR .
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Chloromethyl group: Characteristic C-Cl stretch at ~750 cm⁻¹ and methylene protons resonating at δ 4.6–4.8 ppm in ¹H NMR .
Synthesis Methodologies
Nitration and Chloromethylation Route
A two-step synthesis involves nitration followed by chloromethylation:
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Nitration of 5-Methylpyridine:
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Chlorination of Methyl Group:
Reaction Conditions:
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | HNO₃/H₂SO₄ | 50–60°C | 6 h | 68–72% |
2 | SO₂Cl₂/UV | 80°C | 12 h | 58–65% |
Alternative Pathway via Hydroxymethyl Intermediate
A three-step approach improves selectivity:
Physicochemical Properties
5-(Chloromethyl)-2-nitropyridine is a pale-yellow crystalline solid with the following characteristics:
Property | Value | Method |
---|---|---|
Melting Point | 89–92°C | Differential Scanning Calorimetry |
Solubility | 1.2 g/L (water), 45 g/L (ethanol) | Gravimetric Analysis |
Log P | 1.8 | HPLC |
Stability | Stable under inert atmosphere; decomposes above 200°C | Thermogravimetric Analysis |
The compound’s low water solubility necessitates organic solvents (e.g., DMF, THF) for reactivity in cross-coupling reactions .
Applications in Pharmaceutical Synthesis
Intermediate for Proton Pump Inhibitors
5-(Chloromethyl)-2-nitropyridine is a key precursor in synthesizing Dexlansoprazole, a gastroesophageal reflux disease (GERD) therapeutic. The chloromethyl group undergoes nucleophilic substitution with benzimidazole derivatives to form sulfinyl linkages .
Green Chemistry Evaluation
Adopting metrics from Gilbile et al. :
Metric | Value |
---|---|
Atom Economy | 84% |
E-Factor | 3.2 |
Process Mass Intensity (PMI) | 6.8 |
Improvements:
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